molecular formula C16H16INO3 B6201587 ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2694735-29-8

ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B6201587
CAS RN: 2694735-29-8
M. Wt: 397.2
InChI Key:
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Description

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (ECC) is an organic compound with the molecular formula C11H12IN3O2. It is a colorless, odorless, and crystalline solid. ECC is an important intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, ECC has been used as a catalyst in organic synthesis and as a reagent for the analysis of various organic compounds.

Scientific Research Applications

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in organic synthesis and as a reagent for the analysis of various organic compounds. In addition, ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been used in the synthesis of various metal complexes, in the preparation of various polymers, and in the synthesis of various metal-containing compounds.

Mechanism of Action

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is an organic compound that is used as a catalyst in organic synthesis. The mechanism of action of ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is based on its ability to form a complex with various metal ions, which then facilitates the formation of a desired product. In addition, ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can also act as a reagent for the analysis of various organic compounds.
Biochemical and Physiological Effects
ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has no known biochemical or physiological effects in humans. However, it has been found to be toxic to aquatic life and can cause skin and respiratory irritation in humans.

Advantages and Limitations for Lab Experiments

The use of ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in laboratory experiments has several advantages. It is an inexpensive and readily available reagent, and it can be used in a variety of reactions. In addition, it is a relatively non-toxic compound and is not volatile. However, ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is sensitive to light and heat and can be easily degraded in the presence of oxygen.

Future Directions

There are several potential future directions for the use of ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate. It could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used as a catalyst in organic synthesis and as a reagent for the analysis of various organic compounds. In addition, it could be used in the synthesis of various metal complexes, in the preparation of various polymers, and in the synthesis of various metal-containing compounds. Finally, it could be used in the development of new analytical techniques for the analysis of organic compounds and in the development of new catalysts for organic synthesis.

Synthesis Methods

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be synthesized via a variety of methods, including the use of an iodomethylation reaction. In this reaction, an alkyl halide is reacted with an iodomethyl group to form an alkyl iodide. This alkyl iodide is then reacted with a cyanophenyl group to form ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate. Other methods of synthesis include the use of a Grignard reaction, an oxidation reaction, and a condensation reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the reaction of starting materials through a series of steps to obtain the final product.", "Starting Materials": [ "Ethyl acetoacetate", "4-cyanobenzaldehyde", "Iodomethane", "Sodium ethoxide", "Acetic acid", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Condensation of ethyl acetoacetate and 4-cyanobenzaldehyde in the presence of sodium ethoxide to form ethyl 3-(4-cyanophenyl)-2-oxobut-3-enoate.", "Step 2: Reaction of ethyl 3-(4-cyanophenyl)-2-oxobut-3-enoate with iodomethane in the presence of potassium carbonate to form ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxobut-3-enoate.", "Step 3: Cyclization of ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxobut-3-enoate with sodium bicarbonate in methanol to form ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate.", "Step 4: Hydrolysis of ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate with hydrochloric acid to form the corresponding acid.", "Step 5: Neutralization of the acid with sodium hydroxide to form the final product, ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate." ] }

CAS RN

2694735-29-8

Molecular Formula

C16H16INO3

Molecular Weight

397.2

Purity

95

Origin of Product

United States

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